Cas no 411229-86-2 (1-(bromomethyl)-3-(cyclopropylmethoxy)benzene)

1-(ブロモメチル)-3-(シクロプロピルメトキシ)ベンゼンは、有機合成において有用な中間体です。シクロプロピルメトキシ基とブロモメチル基を有するベンゼン骨格を持ち、医薬品や農薬の合成において重要な役割を果たします。特に、分子内に反応性の高いブロモメチル基を有するため、さらなる官能基導入やカップリング反応に適しています。また、シクロプロピルメトキシ基は立体障害を生じさせることなく、分子の脂溶性を調整できる利点があります。高い純度と安定性を備えており、各種有機反応における信頼性の高い試薬として利用可能です。

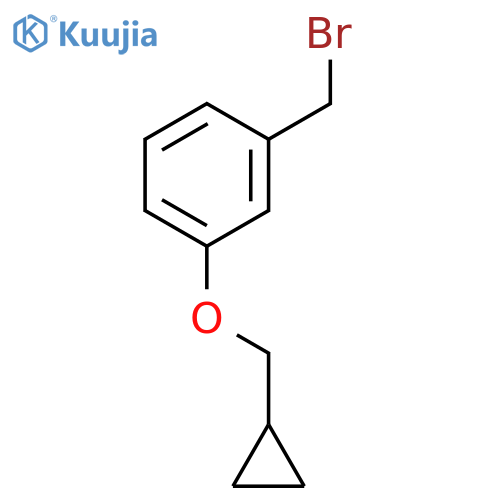

411229-86-2 structure

商品名:1-(bromomethyl)-3-(cyclopropylmethoxy)benzene

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene

- SureCN6851212

- A825443

- KB-147636

- S01-0061

- SBB070858

- FT-0658652

- SCHEMBL6851212

- EN300-1725687

- DB-311193

- 411229-86-2

- DTXSID80627532

- AKOS009592361

- 1-(bromomethyl)-3-(cyclopropylmethoxy)benzene

-

- インチ: InChI=1S/C11H13BrO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2

- InChIKey: HYOWMVLUILREMH-UHFFFAOYSA-N

- ほほえんだ: C1CC1COC2=CC=CC(=C2)CBr

計算された属性

- せいみつぶんしりょう: 240.01498g/mol

- どういたいしつりょう: 240.01498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1725687-0.05g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 0.05g |

$162.0 | 2023-09-20 | |

| Enamine | EN300-1725687-1.0g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 1g |

$699.0 | 2023-06-04 | |

| Enamine | EN300-1725687-0.5g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 0.5g |

$546.0 | 2023-09-20 | |

| Enamine | EN300-1725687-10.0g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 10g |

$3007.0 | 2023-06-04 | |

| Enamine | EN300-1725687-2.5g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 2.5g |

$1370.0 | 2023-09-20 | |

| 1PlusChem | 1P01DWVQ-2.5g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 2.5g |

$1756.00 | 2024-05-02 | |

| A2B Chem LLC | AX27958-50mg |

1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 50mg |

$206.00 | 2024-04-20 | |

| A2B Chem LLC | AX27958-500mg |

1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 500mg |

$610.00 | 2024-04-20 | |

| 1PlusChem | 1P01DWVQ-250mg |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 250mg |

$491.00 | 2024-05-02 | |

| 1PlusChem | 1P01DWVQ-1g |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene |

411229-86-2 | 95% | 1g |

$926.00 | 2024-05-02 |

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

411229-86-2 (1-(bromomethyl)-3-(cyclopropylmethoxy)benzene) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬